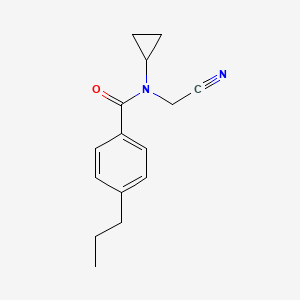
N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide, also known as CPP-115, is a compound that belongs to the class of GABA aminotransferase inhibitors. It was first synthesized by researchers at the University of Alberta in Canada, and has since gained attention for its potential applications in treating various neurological disorders.
Mechanism of Action
N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide works by inhibiting the activity of GABA aminotransferase, which is an enzyme that breaks down the neurotransmitter GABA. By inhibiting this enzyme, N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide leads to an increase in GABA levels in the brain, which can have a calming effect and reduce the occurrence of seizures and other neurological symptoms.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide has been shown to have a number of biochemical and physiological effects in the brain. For example, it has been shown to increase GABA levels in the brain, which can have a calming effect and reduce the occurrence of seizures and other neurological symptoms. It has also been shown to increase the levels of other neurotransmitters, such as dopamine and norepinephrine, which can have positive effects on mood and motivation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide is that it is a highly specific inhibitor of GABA aminotransferase, which means that it can be used to selectively target this enzyme without affecting other enzymes or neurotransmitters in the brain. This makes it a useful tool for studying the role of GABA in various neurological disorders.
One of the limitations of N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide is that it has a relatively short half-life in the body, which means that it needs to be administered frequently in order to maintain therapeutic levels in the brain. This can make it difficult to use in clinical settings, as patients may need to take the drug multiple times per day.
Future Directions
There are several future directions for research on N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide. One area of interest is its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in treating anxiety disorders, as it has been shown to have anxiolytic effects in animal models. Finally, there is ongoing research into developing more potent and longer-lasting inhibitors of GABA aminotransferase, which could have important implications for the treatment of neurological disorders.
Synthesis Methods
The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide involves several steps, including the reaction of 4-propylbenzoyl chloride with cyclopropylamine to form N-cyclopropyl-4-propylbenzamide. This intermediate is then reacted with cyanomethyl magnesium bromide to produce the final product, N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders, including epilepsy, addiction, and anxiety. It works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down the neurotransmitter GABA. This leads to an increase in GABA levels in the brain, which can have a calming effect and reduce the occurrence of seizures and other neurological symptoms.
properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-3-12-4-6-13(7-5-12)15(18)17(11-10-16)14-8-9-14/h4-7,14H,2-3,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPBJQFDUWPLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N(CC#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2438299.png)
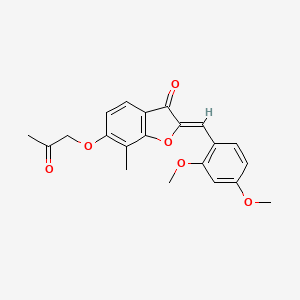
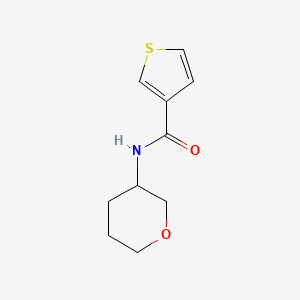
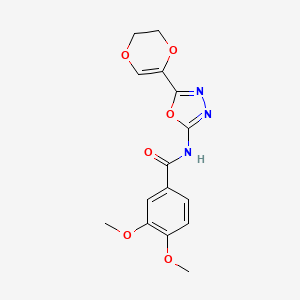
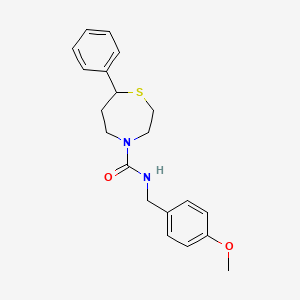
![N-(3,4-dimethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2438308.png)
![2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide](/img/structure/B2438309.png)
![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate](/img/structure/B2438310.png)
![Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2438311.png)


![N-cycloheptyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2438317.png)
![5-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2438318.png)
